molecular formula C11H10IN3O2 B1481921 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098005-84-4

1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1481921
CAS No.: 2098005-84-4
M. Wt: 343.12 g/mol
InChI Key: KDUHAKUBTZKSNU-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl group, an iodine atom, a pyridinyl group, and a carboxylic acid functional group attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester and a halogenated pyrazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of an appropriate intermediate, such as a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyrazole derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of hydrogen-substituted pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its target.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.

    4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.

    1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid:

Uniqueness

1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the iodine atom, pyridinyl group, and carboxylic acid functional group makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-ethyl-4-iodo-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUHAKUBTZKSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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